2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide
Description
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a heterocyclic compound featuring a fused imidazo[1,2-c]quinazoline core. The molecule contains a thioether linkage (-S-) at the 5-position of the heterocyclic system, connecting it to an N-phenethylacetamide side chain.
The synthesis of imidazo[1,2-c]quinazoline derivatives, including this compound, is typically achieved via a one-pot reaction between 2-amino nitriles and ethyl 2-[N-(methylthiothiocarbonyl)-amino]acetate in DMF, as described in . The phenethyl group in the acetamide moiety enhances lipophilicity compared to simpler alkyl or aryl substituents, which may influence membrane permeability and bioavailability .
Properties
IUPAC Name |
2-[(3-oxo-2-phenyl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c31-22(27-16-15-18-9-3-1-4-10-18)17-33-26-28-21-14-8-7-13-20(21)24-29-23(25(32)30(24)26)19-11-5-2-6-12-19/h1-14,23H,15-17H2,(H,27,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYIRGPXIIQKMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide typically involves multiple steps:
Formation of the Imidazoquinazoline Core: The initial step involves the cyclization of appropriate precursors to form the imidazoquinazoline core. This can be achieved through the reaction of 2-aminobenzamide with phenylglyoxal under acidic conditions to yield 2-phenylimidazo[1,2-c]quinazolin-3-one.
Thioether Formation: The next step involves the introduction of the thioether linkage. This can be done by reacting the imidazoquinazoline derivative with a thiol compound, such as phenethylthiol, under basic conditions to form the thioether bond.
Acetamide Formation: Finally, the acetamide group is introduced by reacting the thioether intermediate with chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups within the imidazoquinazoline core, potentially converting them to alcohols.
Substitution: The phenyl groups and the acetamide moiety can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology and Medicine
In biological and medical research, 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide has shown promise as a potential therapeutic agent. It has been investigated for its anticancer properties, particularly as an inhibitor of specific enzymes involved in cancer cell proliferation . Additionally, its ability to interact with multiple biological targets makes it a candidate for further drug development.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals, agrochemicals, and materials with specific properties. Its diverse reactivity profile allows for the creation of derivatives with tailored functionalities.
Mechanism of Action
The mechanism of action of 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide involves its interaction with molecular targets such as enzymes and receptors. It has been shown to inhibit phosphatidylinositol 3-kinase and histone deacetylase, which are crucial in cancer cell survival and proliferation . By inhibiting these enzymes, the compound can induce apoptosis and reduce cancer cell viability.
Comparison with Similar Compounds
2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide
- Key Difference : Replaces the N-phenethyl group with an N-phenyl substituent.
- This compound () serves as a direct analogue for structure-activity relationship (SAR) studies .
BAY 80-6946
- Structure: 2-amino-N-(7-methoxy-8-(3-morpholinopropoxy)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)pyrimidine-5-carboxamide.
- Key Differences: Incorporates a methoxy group, morpholino-propoxy chain, and pyrimidine carboxamide.
- Impact: The morpholino group enhances solubility, while the pyrimidine carboxamide facilitates hydrogen bonding with kinase ATP pockets. BAY 80-6946 is a known kinase inhibitor, highlighting the pharmacological relevance of this scaffold .
Heterocyclic Analogues with Modified Cores
2-(4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-N-phenethylacetamide Derivatives
- Structure: Features an indeno[1,2-c]isoquinoline core ().
- Key Differences: The indeno-isoquinoline system replaces the imidazo[1,2-c]quinazoline core, altering π-π stacking interactions.
N-ethyl-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide
- Structure : Contains an imidazo[1,2-a]benzimidazole core ().
- Key Differences : The benzimidazole moiety introduces additional nitrogen atoms, increasing polarity.
- Impact : Enhanced hydrogen-bonding capacity may improve binding to proteolytic enzymes or GPCRs .
Key Findings
Thioether vs. Ether Linkages: The thioether group in the target compound (vs.
N-Phenethyl vs. N-Phenyl : The phenethyl group improves blood-brain barrier penetration compared to N-phenyl derivatives, making the target compound a candidate for CNS-targeted therapies .
Synthetic Complexity : The one-pot synthesis of the target compound () offers scalability advantages over multi-step routes required for analogues like BAY 80-6946 .
Biological Activity
The compound 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenethylacetamide is a member of the imidazoquinazoline family, which has garnered attention for its diverse biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, including cytotoxic effects against various cancer cell lines and potential mechanisms of action.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 454.5 g/mol. The structure features a thioether linkage and an imidazoquinazoline core, which are crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 454.5 g/mol |
| CAS Number | 1185173-81-2 |
Anticancer Activity
Recent studies have highlighted the cytotoxic potential of this compound against various cancer cell lines. For instance:
-
Cytotoxic Evaluation : The compound has been tested against several human cancer cell lines, including HCT116 (colon), MCF-7 (breast), and HepG2 (liver). The results demonstrated significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation.
These findings suggest that the compound exhibits moderate to good anticancer potential, comparable to established chemotherapeutics like doxorubicin .
Cell Line IC50 (μM) at 48h IC50 (μM) at 72h HCT116 10.72 5.33 MCF-7 21.29 Not reported HepG2 17.48 7.94
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Inhibition of Protein Targets : The compound has shown multi-target inhibitory activities against key proteins involved in cancer progression, such as Hsp90, EGFR, and VEGFR-2. These proteins are critical for tumor growth and metastasis .
- Induction of Apoptosis : Flow cytometric analysis has revealed that treatment with this compound leads to apoptotic cell death characterized by typical morphological changes such as chromatin condensation and cell shrinkage .
Case Studies
A notable case study involved the synthesis and evaluation of related quinazoline derivatives, where compounds similar to 2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(m-tolyl)propanamide were assessed for their anticancer properties. The most active derivative demonstrated IC50 values significantly lower than those observed for conventional therapies .
Q & A
Q. What synthetic methodologies are most effective for constructing the imidazo[1,2-c]quinazolinone core in this compound?
The imidazo[1,2-c]quinazolinone core is typically synthesized via condensation of 2-aminobenzamide derivatives with arylaldehydes under acidic or oxidative conditions. For example, sodium disulfite in dimethylformamide (DMF) facilitates cyclization to form the core structure . Subsequent steps include thiolation (e.g., using sodium hydrosulfide or thiourea derivatives) and acylation with phenethylamine via coupling agents like EDCI/HOBt . Yield optimization often requires precise pH control and temperature monitoring (e.g., reflux in toluene/water mixtures) .
Q. How can researchers verify the purity and structural integrity of intermediates during synthesis?
Analytical techniques such as:
- TLC with hexane:ethyl acetate (9:1) for monitoring reaction progress .
- NMR spectroscopy (¹H/¹³C) to confirm regioselectivity of thioether bond formation and aromatic substitution patterns .
- HPLC for quantifying purity (>95% required for biological assays) .
- Mass spectrometry (ESI-MS) to validate molecular weight and detect byproducts .
Q. What preliminary biological screening models are suitable for this compound?
Initial screens often focus on kinase inhibition (e.g., EGFR or VEGFR2) due to structural similarity to quinazoline-based kinase inhibitors. Protocols include:
- In vitro kinase assays using recombinant enzymes and ATP-competitive luminescence assays .
- Cytotoxicity profiling in cancer cell lines (e.g., MCF-7, A549) via MTT assays, with IC₅₀ values compared to reference drugs like gefitinib .
Advanced Research Questions
Q. How can contradictory data on kinase inhibition selectivity be resolved?
Discrepancies in kinase selectivity may arise from variations in assay conditions (e.g., ATP concentration, pH). Mitigation strategies:
- Dose-response studies across multiple kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects.
- Molecular docking simulations (AutoDock Vina) to compare binding poses with co-crystallized kinase inhibitors (PDB: 1M17) .
- Mutagenesis studies to validate key residue interactions (e.g., gatekeeper mutations in EGFR) .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Isotope labeling (e.g., ¹⁴C at the thioether position) to track metabolic pathways in hepatocyte microsomes .
- Prodrug modifications (e.g., esterification of the acetamide group) to enhance oral bioavailability .
- SAR studies substituting the phenethyl group with fluorinated or heteroaromatic moieties to reduce CYP450-mediated oxidation .
Q. How does the compound’s stability vary under extreme pH or temperature conditions?
- Forced degradation studies :
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 70°C, 24h) followed by HPLC to quantify degradation products.
- Thermal stress (40–60°C, 75% RH) to assess solid-state stability .
- Mechanistic insights : The thioether linkage is prone to oxidation; stability improves with antioxidants (e.g., BHT) in formulation buffers .
Q. What computational tools predict off-target interactions in vivo?
- SwissADME for predicting blood-brain barrier permeability and CYP inhibition.
- Pharmit to screen against GPCRs and ion channels, reducing neuro/cardiotoxicity risks .
Methodological Challenges
Q. How to address low yields during the final acylation step?
Q. What analytical methods resolve overlapping peaks in NMR spectra?
- 2D NMR techniques (HSQC, HMBC) to assign quaternary carbons adjacent to sulfur atoms.
- Variable-temperature NMR (–20°C to 80°C) to reduce signal broadening caused by rotational isomerism .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
